

Takeda103A preliminary research findings

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An In-Depth Technical Guide to the Preliminary Research Findings on TAK-103

This technical guide provides a comprehensive overview of the preliminary research findings and core concepts related to TAK-103, an investigational autologous CAR-T cell therapy. The information is intended for researchers, scientists, and drug development professionals, summarizing the available data, experimental design, and underlying biological pathways.

Introduction to TAK-103

TAK-103 is a preparation of a patient's own T-lymphocytes (autologous) that have been genetically engineered to target the tumor-associated antigen, mesothelin (MSLN).[1] Mesothelin is a glycoprotein overexpressed in a variety of solid tumors, including those of the breast, colon, ovaries, and pancreas, making it a compelling target for cancer therapy.[1][2]

A distinguishing feature of TAK-103 is its incorporation of Noile-Immune Biotech's "PRIME" (Proliferation Inducing and Migration Enhancing) technology.[3] This platform enhances the anti-tumor efficacy of the CAR-T cells by engineering them to simultaneously produce and secrete Interleukin-7 (IL-7) and C-C motif chemokine 19 (CCL19).[1][3]

- Interleukin-7 (IL-7): Promotes the proliferation and survival of T-cells.[1]
- Chemokine (C-C motif) ligand 19 (CCL19): Enhances the migration of T-cells and dendritic cells to the tumor site.[1]

This "armoring" effect is designed to improve the persistence and tumor-infiltrating capabilities of the CAR-T cells, a significant challenge in treating solid tumors.[4]



Developmental Status

Takeda Pharmaceutical Company Limited, in collaboration with Noile-Immune Biotech, initiated a Phase 1 clinical trial (NCT05164666) for TAK-103 in late 2021.[3][5] However, in a portfolio review in early 2024, Takeda announced the discontinuation of the TAK-103 program, along with other autologous CAR-T candidates.[4][6][7] The rights to the therapy, also known as NIB103, have been returned to Noile-Immune Biotech.[2][4] As a result, publicly available data on the clinical outcomes of this trial is limited.

Experimental Protocols: Phase 1 Clinical Trial (NCT05164666)

The primary objectives of the first-in-human, open-label, dose-escalation study were to assess the safety and tolerability of TAK-103 and to determine the recommended dose for future studies.[5]

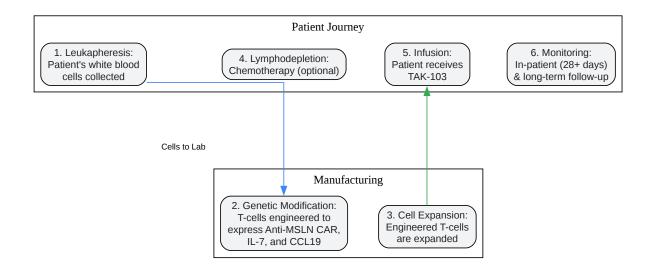
High-Level Experimental Workflow

The protocol for administering TAK-103 followed a standard autologous CAR-T cell therapy procedure:

- Leukapheresis: Collection of white blood cells, including T-cells, from the patient.[5]
- Ex Vivo Manufacturing: The patient's T-cells are sent to a laboratory for genetic modification. This involves transduction with a viral vector to express the anti-mesothelin Chimeric Antigen Receptor (CAR) and the genes for IL-7 and CCL19. This manufacturing process was estimated to take up to 4-5 weeks.[5]
- Lymphodepleting Chemotherapy (Optional): Patients may receive chemotherapy prior to infusion to reduce the number of existing lymphocytes, creating a more favorable environment for the infused CAR-T cells to expand.
- Infusion: The engineered TAK-103 cells are administered back to the patient via a single intravenous infusion.[5]
- Monitoring: Patients are hospitalized for at least 28 days for close monitoring of side effects,
 particularly Dose Limiting Toxicities (DLTs). Following discharge, patients are monitored for



up to 3 years.[5]



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Fig 1. High-Level Experimental Workflow for TAK-103 Therapy.

Data Presentation

As the Phase 1 trial was discontinued, no clinical efficacy or detailed safety data has been publicly released. The only quantitative information available pertains to the planned dose-escalation cohorts outlined in the clinical trial protocol.



Dose Level	Number of CAR+ Cells per Body
1	1 x 10 ⁶
2	3 x 10 ⁶
3	1 x 10 ⁷
4	1 x 10 ⁸
5	5 x 10 ⁸

Table 1: Planned Dose Escalation for TAK-103

Phase 1 Trial.[5]

Core Biology: Mesothelin Signaling Pathways

Mesothelin is not merely a passive tumor marker; it actively contributes to cancer progression by engaging several key signaling pathways that promote cell survival, proliferation, and metastasis.[8] Understanding these pathways is crucial for appreciating the therapeutic rationale behind targeting mesothelin.

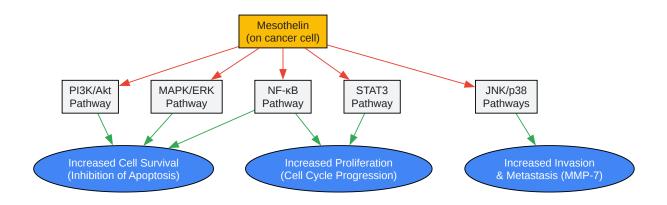
When mesothelin on the cancer cell surface is engaged, either by soluble mesothelin or by binding to its partner MUC16 (CA125), it can trigger intracellular signaling cascades.[8][9]

Key pathways activated by mesothelin include:

- PI3K/Akt & MAPK/ERK Pathways: These are central pro-survival pathways. Their activation leads to the inhibition of pro-apoptotic proteins (like Bad and Bax) and the promotion of antiapoptotic proteins (like Bcl-2), making cancer cells resistant to programmed cell death.[8][10]
- NF-κB Pathway: Constitutive activation of NF-κB in pancreatic cancer cells overexpressing mesothelin leads to increased production of IL-6, which in turn promotes tumor cell proliferation and survival.[8][10]
- STAT3 Pathway: This pathway can be activated by mesothelin, leading to increased expression of cell cycle regulators like Cyclin E, which accelerates the G1-S phase transition and drives proliferation.[9]



 JNK & p38 MAPK Pathways: These pathways are linked to the increased expression of matrix metalloproteinase-7 (MMP-7), an enzyme that degrades the extracellular matrix, thereby enhancing cancer cell migration and invasion.[9][11]



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